molecular formula C10H11NO4 B14837308 Ethyl (5-formyl-6-hydroxypyridin-3-YL)acetate

Ethyl (5-formyl-6-hydroxypyridin-3-YL)acetate

Cat. No.: B14837308
M. Wt: 209.20 g/mol
InChI Key: FUKHPXISCOCPLB-UHFFFAOYSA-N
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Description

Ethyl (5-formyl-6-hydroxypyridin-3-YL)acetate is a chemical compound with the molecular formula C10H11NO4 and a molar mass of 209.20 g/mol . This compound is characterized by the presence of a pyridine ring substituted with formyl, hydroxyl, and ethyl acetate groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-formyl-6-hydroxypyridin-3-YL)acetate can be achieved through several methods. One common approach involves the Hantzsch pyridine synthesis, which is a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . The reaction typically proceeds under mild conditions and can be catalyzed by various agents to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-formyl-6-hydroxypyridin-3-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The ethyl acetate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the formyl group can produce an alcohol.

Scientific Research Applications

Ethyl (5-formyl-6-hydroxypyridin-3-YL)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (5-formyl-6-hydroxypyridin-3-YL)acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl (5-formyl-6-hydroxypyridin-3-YL)acetate can be compared with other similar compounds such as:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl 2-(5-formyl-6-oxo-1H-pyridin-3-yl)acetate

InChI

InChI=1S/C10H11NO4/c1-2-15-9(13)4-7-3-8(6-12)10(14)11-5-7/h3,5-6H,2,4H2,1H3,(H,11,14)

InChI Key

FUKHPXISCOCPLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC(=O)C(=C1)C=O

Origin of Product

United States

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